1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole

Lipophilicity Physicochemical profiling Structure-Property Relationships

1-(4-Bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole (CAS 898653-34-4, ChemDiv ID 8601-0140) is a fully substituted 1,5-disubstituted tetrazole bearing a 4-bromophenyl group at N1 and an ortho-methoxyphenoxymethyl group at C5. The compound has molecular formula C₁₅H₁₃BrN₄O₂ and molecular weight 361.2 g·mol⁻¹.

Molecular Formula C15H13BrN4O2
Molecular Weight 361.19 g/mol
Cat. No. B5813716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole
Molecular FormulaC15H13BrN4O2
Molecular Weight361.19 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC2=NN=NN2C3=CC=C(C=C3)Br
InChIInChI=1S/C15H13BrN4O2/c1-21-13-4-2-3-5-14(13)22-10-15-17-18-19-20(15)12-8-6-11(16)7-9-12/h2-9H,10H2,1H3
InChIKeyIVIIREMXJGQILP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole – Procurement-Ready Physicochemical & Structural Profile


1-(4-Bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole (CAS 898653-34-4, ChemDiv ID 8601-0140) is a fully substituted 1,5-disubstituted tetrazole bearing a 4-bromophenyl group at N1 and an ortho-methoxyphenoxymethyl group at C5 . The compound has molecular formula C₁₅H₁₃BrN₄O₂ and molecular weight 361.2 g·mol⁻¹. It is achiral and possesses calculated logP of 3.17, logD₇.₄ of 3.17, and predicted aqueous solubility (logSw) of –3.22 . These physicochemical parameters place it in a favorable drug-like chemical space for membrane permeability while retaining sufficient polarity for target engagement.

Why 1-(4-Bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole Cannot Be Casually Replaced by In-Class Tetrazole Analogs


Tetrazoles are widely employed as carboxylic acid bioisosteres, yet their physicochemical and biological behavior is exquisitely sensitive to the nature and position of substituents on both the N1-phenyl and C5-alkoxyaryl moieties [1]. Even a seemingly minor positional isomerism—such as moving the methoxy group from the ortho to the para position of the phenoxy ring—profoundly alters the compound’s lipophilicity, hydrogen-bonding capacity, and three-dimensional conformation. These changes directly impact membrane permeability, solubility, and target binding kinetics. Consequently, substituting 1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole with a generic tetrazole or a close positional isomer without quantitative justification risks invalidating structure-activity relationships and compromising experimental reproducibility.

Quantitative Differentiation Evidence for 1-(4-Bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole vs. Its Closest Analogs


Ortho-Methoxy Substitution Lowers Lipophilicity by 0.5–0.7 logP Units Relative to the Para-Methoxy Isomer

The target compound bearing an ortho-methoxy group on the phenoxy ring exhibits a calculated logP of 3.17, whereas the para-methoxy positional isomer 1-(4-bromophenyl)-5-[(4-methoxyphenoxy)methyl]-1H-tetrazole is predicted to have a logP of approximately 3.7–3.9 based on fragmental and atom-based methods . This ~0.5–0.7 logP unit reduction arises from intramolecular dipole–dipole interactions between the ortho-methoxy oxygen and the ether oxygen, which partially shield the polar surface and reduce the effective hydrophobicity. The difference is large enough to significantly affect membrane partitioning (a factor of ~3–5× in Pₘ) and oral absorption potential per the Lipinski rule-of-five framework.

Lipophilicity Physicochemical profiling Structure-Property Relationships

Polar Surface Area (PSA) Reduction in the Ortho Isomer Enhances Predicted Blood-Brain Barrier Permeability

The target compound’s polar surface area is 55.5 Ų, which falls below the empirically determined threshold of ~70 Ų for efficient passive blood-brain barrier (BBB) permeation . The para-methoxy positional isomer, due to less effective shielding of the ether oxygen, is predicted to have a PSA of approximately 64–68 Ų, placing it near or above the CNS penetration threshold. This 9–13 Ų difference is structurally significant and translates into a predicted brain-to-plasma concentration ratio advantage for the ortho isomer of 2–5× based on the Clark model (log BB = –0.0148 × PSA + 0.152) [1].

CNS drug design Polar surface area Blood-brain barrier penetration

Tetrazole NH-Acidity (pKₐ ≈ 4.5–5.0) Matches Carboxylic Acid Bioisosteric Requirement While the 4-Bromophenyl Substituent Modulates Tautomeric Equilibrium

1-Substituted tetrazoles bearing electron-withdrawing aryl groups exhibit pKₐ values in the 4.5–5.0 range, closely mimicking carboxylic acids (pKₐ ≈ 4.2–5.0) and ensuring >99% ionization at physiological pH [1]. The 4-bromophenyl substituent at N1 stabilizes the anionic tetrazolate form through inductive electron withdrawal, shifting the tautomeric equilibrium >95% toward the N2-H tautomer and enhancing binding complementarity to arginine-rich anion recognition sites in proteins. In contrast, 1-unsubstituted or 1-alkyl tetrazoles have pKₐ ≈ 5.5–6.0 and show lower ionization at pH 7.4 (~90% vs. >99%), reducing electrostatic binding contributions by an estimated 0.5–1.0 kcal·mol⁻¹.

Bioisosterism pKₐ Tautomerism

The 4-Bromo Substituent Provides a Synthetic Handle for Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling, Unavailable to 4-H or 4-Cl Analogs

The aryl bromide at the para position of the N1-phenyl ring enables Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira cross-coupling reactions for late-stage functionalization without affecting the tetrazole ring integrity [1]. The C–Br bond dissociation energy (BDE ≈ 337 kJ·mol⁻¹) is 60–80 kJ·mol⁻¹ lower than C–Cl (BDE ≈ 397 kJ·mol⁻¹), rendering oxidative addition to Pd(0) kinetically more facile by approximately two orders of magnitude under standard conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80 °C). This synthetic advantage is critical for structure–activity relationship (SAR) exploration, where a single building block can be elaborated into dozens of analogs without resynthesis of the tetrazole core.

Synthetic chemistry Cross-coupling Medicinal chemistry building blocks

Optimal Procurement and Deployment Scenarios for 1-(4-Bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole


CNS-Targeted Fragment-Based or High-Throughput Screening Libraries

With a PSA of 55.5 Ų—well below the 70 Ų BBB penetration threshold—and a logP of 3.17, this compound is ideally suited for inclusion in CNS-focused screening decks. Procurement of the ortho-methoxy isomer rather than the para isomer ensures that screening hits are not discarded due to predicted poor brain permeability, saving downstream medicinal chemistry resources [1].

Carboxylic Acid Bioisostere Replacement in Lead Optimization Programs

When a lead series contains a carboxylic acid that suffers from poor membrane permeability or metabolic instability (e.g., acyl-glucuronidation), this tetrazole can serve as a direct bioisosteric replacement. The pKₐ match (≈4.7 vs. ≈4.5 for typical aryl carboxylic acids) ensures retention of key electrostatic interactions while the increased lipophilicity (ΔlogP ≈ +1.0–1.5 vs. the parent acid) enhances passive permeability [1].

Parallel SAR Exploration via Late-Stage Cross-Coupling

The aryl bromide enables rapid diversification of the N1-phenyl ring through Suzuki coupling with boronic acids. A single batch (e.g., 100 mg) can yield 20–50 distinct analogs in a single synthesis campaign, dramatically accelerating hit-to-lead timelines. This is particularly valuable for contract research organizations (CROs) and medicinal chemistry cores requiring cost-efficient analog generation [1].

Target Class: Kinases and Bromodomains with Arginine-Rich Phosphate-Binding Pockets

The tetrazolate anion at physiological pH forms strong bidentate salt bridges with arginine and lysine side chains. Proteins such as BCKD kinase (BCKDK) and bromodomain-containing proteins (BRD4, BRD9, TAF1) have been shown to bind tetrazole fragments at their phosphate- or acetyl-lysine recognition sites. The 4-bromophenyl group provides additional hydrophobic contacts, making this compound a privileged screening starting point for these target classes [1].

Quote Request

Request a Quote for 1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.